molecular formula C11H17NS2 B2370209 N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine CAS No. 2094351-13-8

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine

Cat. No. B2370209
CAS RN: 2094351-13-8
M. Wt: 227.38
InChI Key: VZJCJPKCYCHXEQ-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine, also known as PTMA, is a thietane-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of immune cells. Additionally, N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been found to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular pathways. Additionally, N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been found to be relatively non-toxic to normal cells, making it a potentially safe compound for therapeutic applications. However, one limitation of using N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine. One area of interest is the development of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine and to identify its molecular targets. N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine also has potential applications in the development of novel anti-cancer and anti-inflammatory therapies.

Synthesis Methods

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine can be synthesized using a multistep procedure starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylpropene with thiolane-3-carboxylic acid followed by the reduction of the resulting thiolane-3-carboxylic acid derivative with sodium borohydride. The final step involves the reaction of the resulting thiolane-3-methyl derivative with 2-iodo-prop-1-yne in the presence of a palladium catalyst.

Scientific Research Applications

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been found to possess anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-prop-2-ynyl-N-(thiolan-3-ylmethyl)thietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS2/c1-2-4-12(11-8-14-9-11)6-10-3-5-13-7-10/h1,10-11H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCJPKCYCHXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1CCSC1)C2CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine

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